S-methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate
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Overview
Description
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds that exhibit interesting structural properties and reactivity, making them valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate typically involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with appropriate reagents to introduce the carbothioate group. One common method involves the reaction of 3-methyl-1-phenyl-5-aminopyrazole with carbon disulfide and methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazole derivatives, such as:
- 5-amino-3-methyl-1-phenylpyrazole
- Ethyl 5-amino-1-methylpyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbothioate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the carbothioate group, in particular, differentiates it from other aminopyrazole derivatives and contributes to its unique properties and applications .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
S-methyl 5-amino-3-methyl-1-phenylpyrazole-4-carbothioate |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(12(16)17-2)11(13)15(14-8)9-6-4-3-5-7-9/h3-7H,13H2,1-2H3 |
InChI Key |
LIIZEQQAVNNLKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)SC)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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